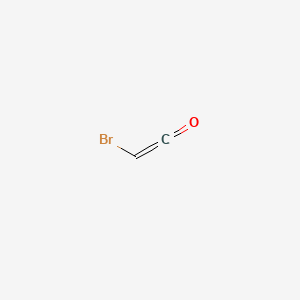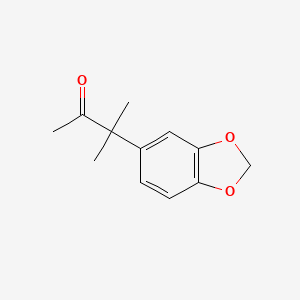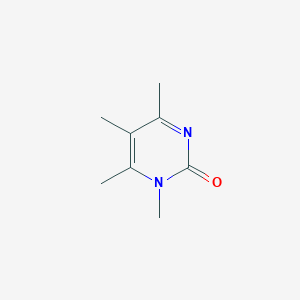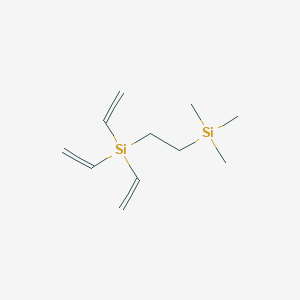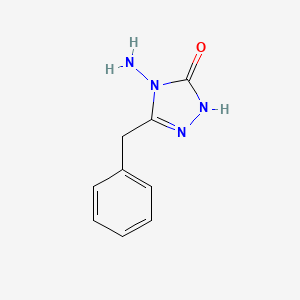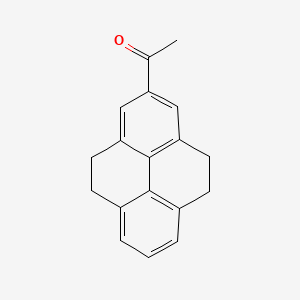
1,6-Cyclodecadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Cyclodecadiyne: is an organic compound with the molecular formula C10H12 It is a cyclic alkyne with two triple bonds located at the 1 and 6 positions of the ten-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Cyclodecadiyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes followed by ring-closing metathesis . The reaction conditions typically require the use of catalysts such as Grubbs’ catalyst and Schrock’s catalyst . The process involves the formation of a ten-membered ring with two triple bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized catalytic systems to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,6-Cyclodecadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of cyclodecenes or cyclodecanes.
Substitution: The triple bonds in this compound can participate in substitution reactions with various nucleophiles, leading to the formation of substituted cyclodecadiynes.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used under controlled conditions.
Reduction: Catalysts like (Pd/C) or (LiAlH4) are employed.
Substitution: Nucleophiles such as or are used in the presence of appropriate solvents and temperatures.
Major Products:
Oxidation: Formation of diketones or epoxides.
Reduction: Formation of cyclodecenes or cyclodecanes.
Substitution: Formation of various substituted cyclodecadiynes depending on the nucleophile used.
Scientific Research Applications
1,6-Cyclodecadiyne has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,6-Cyclodecadiyne involves its ability to undergo various chemical transformations due to the presence of two reactive triple bonds. These triple bonds can participate in cycloaddition reactions , cross-coupling reactions , and polymerization processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1,5-Cyclooctadiyne: Another cyclic alkyne with two triple bonds, but with an eight-membered ring.
1,7-Cyclododecadiyne: A cyclic alkyne with two triple bonds in a twelve-membered ring.
1,4-Cyclohexadiyne: A smaller cyclic alkyne with two triple bonds in a six-membered ring.
Uniqueness of 1,6-Cyclodecadiyne: this compound is unique due to its ten-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other cyclic alkynes with different ring sizes.
Properties
CAS No. |
83013-95-0 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
cyclodeca-1,6-diyne |
InChI |
InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1-3,8-10H2 |
InChI Key |
PIOUGKJJNVXNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC#CCCCC#CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


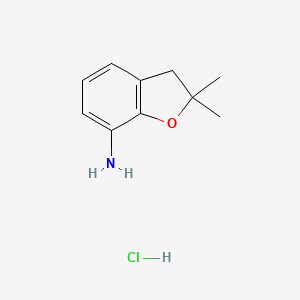

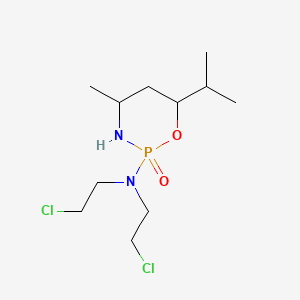
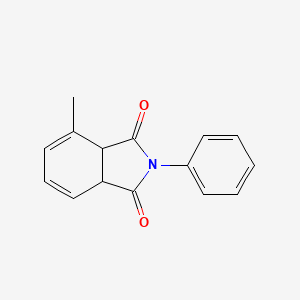
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
